molecular formula C14H10F3NO4S B8564074 3-{[4-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid

3-{[4-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid

Cat. No. B8564074
M. Wt: 345.30 g/mol
InChI Key: ZYJPNUBIFYMBPS-UHFFFAOYSA-N
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Patent
US08741899B2

Procedure details

To the product of Step A was added ethanol (25 mL) followed by a solution of NaOH (1.93 g, 48.3 mmol) in water (25 mL). The reaction was stirred at ambient temperature for 1.5 hours. To the mixture was added dropwise 1 N HCl (95 mL), and the mixture was stirred at ambient temperature overnight. The solids were collected by filtration, washed with water (2×20 mL), and dried in a vacuum oven at 45° C. overnights to give 3-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid: 1H NMR (400 MHz, DMSO-d6) δ ppm 7.28 (d, J=8.4 Hz, 2H), 7.62 (d, J=8.5 Hz, 2H), 7.71 (t, J=7.8 Hz, 1H), 8.03 (ddd, J=7.8, 1.9, 1.1 Hz, 1H), 8.15 (dt, J=7.8, 1.4 Hz, 1H), 8.34 (t, J=1.7 Hz, 1H), 10.98 (s, 1H), 13.54 (s, 1H); MS (EST) m/z 344 (M−H)−.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
95 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:25])([F:24])[C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10]([C:13]2[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=2)[C:16]([O:18]CC)=[O:17])(=[O:12])=[O:11])=[CH:5][CH:4]=1.C(O)C.[OH-].[Na+].Cl>O>[F:25][C:2]([F:1])([F:24])[C:3]1[CH:4]=[CH:5][C:6]([NH:9][S:10]([C:13]2[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=2)[C:16]([OH:18])=[O:17])(=[O:11])=[O:12])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NS(=O)(=O)C=1C=C(C(=O)OCC)C=CC1)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
95 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water (2×20 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 45° C. overnights

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NS(=O)(=O)C=1C=C(C(=O)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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